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molecular formula C9H23NO6P2 B1304660 Bis(diethoxyphosphoryl)methanamine CAS No. 80474-99-3

Bis(diethoxyphosphoryl)methanamine

Cat. No. B1304660
M. Wt: 303.23 g/mol
InChI Key: ICVPXOZTKDAJJZ-UHFFFAOYSA-N
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Patent
US05294608

Procedure details

17.1 g (35.4 mmol) of tetraethyl N,N-dibenzyl-aminomethane-1,1-bisphosphonate are dissolved in 170 ml of ethanol and 3.4 g of 5% strength Pd/C are added. Hydrogenation is carried out at normal pressure. After absorption of 100 ml of hydrogen, a further 3.4 g of 5% strength Pd/C are added and the hydrogenation is completed at normal pressure and room temperature (reaction time about 16 hours). The catalyst is then filtered off with suction. After removal of the solvent, 10.9 g of crude product are obtained. This is purified on a silica gel column using ethanol as the eluent.
Name
tetraethyl N,N-dibenzyl-aminomethane-1,1-bisphosphonate
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]([CH:16]([P:25]([O:30][CH2:31][CH3:32])(=[O:29])[O:26][CH2:27][CH3:28])[P:17]([O:22][CH2:23][CH3:24])(=[O:21])[O:18][CH2:19][CH3:20])CC1C=CC=CC=1)C1C=CC=CC=1>C(O)C.[Pd]>[NH2:8][CH:16]([P:17]([O:22][CH2:23][CH3:24])(=[O:21])[O:18][CH2:19][CH3:20])[P:25]([O:26][CH2:27][CH3:28])(=[O:29])[O:30][CH2:31][CH3:32]

Inputs

Step One
Name
tetraethyl N,N-dibenzyl-aminomethane-1,1-bisphosphonate
Quantity
17.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N(CC1=CC=CC=C1)C(P(OCC)(=O)OCC)P(OCC)(=O)OCC
Name
Quantity
170 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After absorption of 100 ml of hydrogen
ADDITION
Type
ADDITION
Details
a further 3.4 g of 5% strength Pd/C are added
CUSTOM
Type
CUSTOM
Details
the hydrogenation is completed at normal pressure and room temperature (reaction time about 16 hours)
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The catalyst is then filtered off with suction
CUSTOM
Type
CUSTOM
Details
After removal of the solvent, 10.9 g of crude product
CUSTOM
Type
CUSTOM
Details
are obtained
CUSTOM
Type
CUSTOM
Details
This is purified on a silica gel column

Outcomes

Product
Name
Type
Smiles
NC(P(OCC)(=O)OCC)P(OCC)(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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